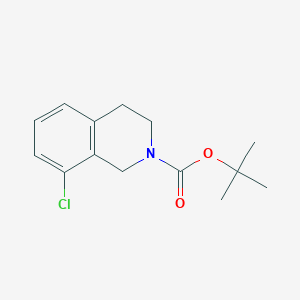

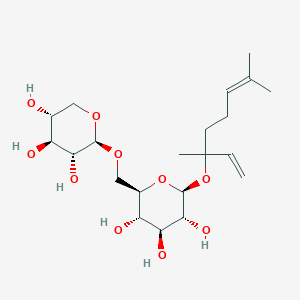

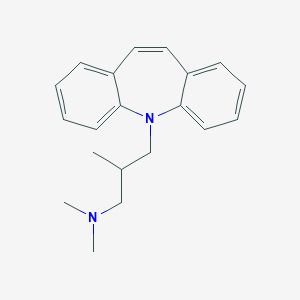

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of chemical bonds.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and reactivity.Applications De Recherche Scientifique

Accelerating Agents in Polymer Curing

One notable application of tertiary aromatic amines, which include compounds similar to (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, is their use as accelerators in the curing processes of acrylic resins. Vázquez et al. (1998) highlighted their role in dental and biomedical applications, particularly in acrylic bone cements. The study delves into the kinetics and mechanisms of the curing reaction facilitated by these amines, addressing concerns related to toxicity and the effects of environmental temperatures on the curing parameters. The findings underscore the significance of choosing the appropriate activator to mitigate thermal trauma during implantation procedures (Vázquez, Levenfeld, & Román, 1998).

Catalysis in Organic Synthesis

The catalytic properties of tertiary aromatic amines are pivotal in organic synthesis, especially in cross-coupling reactions. Kantam, Reddy, Srinivas, Bhargava, and Bhargava (2013) reviewed the advancements in copper-catalyzed C-N bond-forming reactions, which are critical in the synthesis of complex organic molecules. The review encapsulates the efficiency of these catalyst systems in forming bonds between various amines and aryl halides or arylboronic acids, highlighting the potential for commercial exploitation due to the recyclable nature of these catalyst systems (Kantam et al., 2013).

Analytical Chemistry

In the realm of analytical chemistry, tertiary aromatic amines are essential in the detection and quantification of biogenic amines in food products. Önal (2007) reviewed the methods for analyzing biogenic amines, emphasizing the role of high-performance liquid chromatography (HPLC) with pre-column or post-column derivatization. This technique is critical for assessing food safety and quality, demonstrating the applicability of tertiary aromatic amines in enhancing the sensitivity and specificity of such analyses (Önal, 2007).

Environmental Applications

Aromatic amines, including those structurally related to (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, are investigated for their environmental impact and degradation. Bhat and Gogate (2021) provided a comprehensive review on the advanced oxidation processes for degrading nitrogen-containing compounds, such as amines and azo dyes, in water treatment. This review underscores the need for effective technologies to address the persistence of these compounds in aquatic environments, highlighting the potential of advanced oxidation processes in mitigating their environmental footprint (Bhat & Gogate, 2021).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. It includes toxicity, flammability, reactivity, and environmental impact.

Orientations Futures

This involves predicting or suggesting future research directions based on the current knowledge of the compound. It could include potential applications, areas needing further research, and possible modifications to improve its properties or reduce its hazards.

Propriétés

IUPAC Name |

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUMZCQANFRAM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)